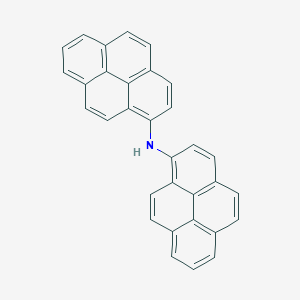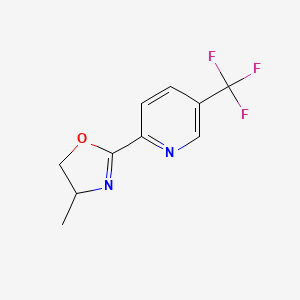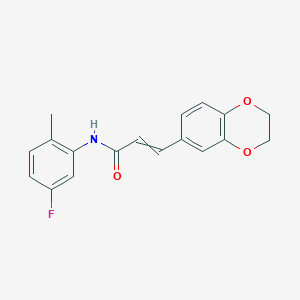![molecular formula C27H46NOPS B12508650 N-{1-[2-(dicyclohexylphosphanyl)phenyl]-2,2-dimethylpropyl}-2-methylpropane-2-sulfinamide](/img/structure/B12508650.png)
N-{1-[2-(dicyclohexylphosphanyl)phenyl]-2,2-dimethylpropyl}-2-methylpropane-2-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-[2-(dicyclohexylphosphanyl)phenyl]-2,2-dimethylpropyl}-2-methylpropane-2-sulfinamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dicyclohexylphosphanyl group, a phenyl ring, and a sulfinamide moiety. Its intricate molecular architecture makes it a valuable subject for studies in organic synthesis, catalysis, and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[2-(dicyclohexylphosphanyl)phenyl]-2,2-dimethylpropyl}-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the dicyclohexylphosphanyl group: This step involves the reaction of cyclohexylmagnesium bromide with phosphorus trichloride to form dicyclohexylphosphine.
Attachment of the phenyl ring: The dicyclohexylphosphine is then reacted with a bromobenzene derivative under palladium-catalyzed cross-coupling conditions to attach the phenyl ring.
Introduction of the sulfinamide moiety: The final step involves the reaction of the intermediate with a sulfinyl chloride derivative to introduce the sulfinamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-{1-[2-(dicyclohexylphosphanyl)phenyl]-2,2-dimethylpropyl}-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The sulfinamide moiety can be oxidized to form sulfonamide derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfonamide derivatives.
Reduction: Corresponding amine.
Substitution: Brominated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
N-{1-[2-(dicyclohexylphosphanyl)phenyl]-2,2-dimethylpropyl}-2-methylpropane-2-sulfinamide has a wide range of scientific research applications:
Chemistry: Used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of N-{1-[2-(dicyclohexylphosphanyl)phenyl]-2,2-dimethylpropyl}-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. In catalysis, the dicyclohexylphosphanyl group coordinates with transition metals to form active catalytic complexes. In biological systems, the sulfinamide moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
N-{1-[2-(dicyclohexylphosphanyl)phenyl]-2,2-dimethylpropyl}-2-methylpropane-2-sulfinamide can be compared with similar compounds such as:
N-{1-[2-(diphenylphosphanyl)phenyl]-2,2-dimethylpropyl}-2-methylpropane-2-sulfinamide: This compound has a diphenylphosphanyl group instead of a dicyclohexylphosphanyl group, which may affect its catalytic properties.
N-{1-[2-(dicyclohexylphosphanyl)phenyl]-2,2-dimethylpropyl}-2-methylpropane-2-sulfonamide: This compound has a sulfonamide group instead of a sulfinamide group, which may influence its reactivity and biological activity.
The uniqueness of this compound lies in its combination of a dicyclohexylphosphanyl group and a sulfinamide moiety, providing distinct properties and applications in various fields.
Propriétés
Formule moléculaire |
C27H46NOPS |
|---|---|
Poids moléculaire |
463.7 g/mol |
Nom IUPAC |
N-[1-(2-dicyclohexylphosphanylphenyl)-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C27H46NOPS/c1-26(2,3)25(28-31(29)27(4,5)6)23-19-13-14-20-24(23)30(21-15-9-7-10-16-21)22-17-11-8-12-18-22/h13-14,19-22,25,28H,7-12,15-18H2,1-6H3 |
Clé InChI |
DLEBILSCHWXPBN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)NS(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



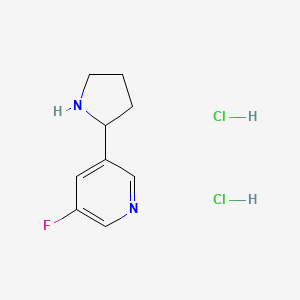
![[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B12508579.png)
![9H-fluoren-9-ylmethyl N-{1-oxo-3-[(triphenylmethyl)sulfanyl]propan-2-yl}carbamate](/img/structure/B12508580.png)
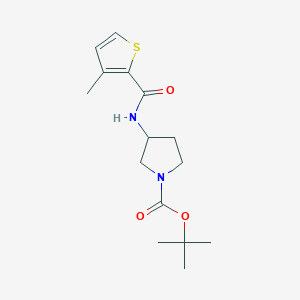
![N-[3-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide](/img/structure/B12508599.png)

![3-chloro-2-[5-(4-chlorophenyl)-1H-imidazol-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12508616.png)
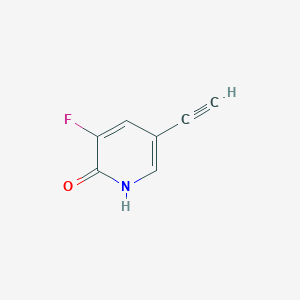
![tert-Butyl 7-(6-Nitropyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B12508629.png)
